molecular formula C21H24O4 B1297068 Spirobicromane CAS No. 3127-14-8

Spirobicromane

Cat. No. B1297068
CAS RN: 3127-14-8
M. Wt: 340.4 g/mol
InChI Key: BWQOXWHQZXVXSD-UHFFFAOYSA-N
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Description

Spirobicromane is a chemical compound with the molecular formula C21H24O4 . It is also known by several synonyms such as 4,4,4’,4’-Tetramethyl-2,2’-spirobi [chroman]-7,7’-diol, 4,4,4’,4’-tetramethyl-2,2’-spirobi [3H-chromene]-7,7’-diol, and 4,4,4’,4’-tetramethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi [ 1benzopyran]-7,7’-diol .


Synthesis Analysis

Spirobicromane has been incorporated into thermotropic copolyesters in an attempt to examine its effect on mesomorphism . The synthesis involved single- and two-step polycondensation reactions of different amounts of Spirobicromane, 1,7-heptanediol (HD), and terephthaloyl bis (4-oxybenzoyl chloride) (TOBC) .


Molecular Structure Analysis

The molecular weight of Spirobicromane is 340.4 g/mol . The IUPAC name for Spirobicromane is 4,4,4’,4’-tetramethyl-2,2’-spirobi [3 H -chromene]-7,7’-diol . The InChI and Canonical SMILES for Spirobicromane are also available .


Physical And Chemical Properties Analysis

Spirobicromane has a molecular weight of 340.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of Spirobicromane are 340.16745924 g/mol . The Topological Polar Surface Area is 58.9 Ų .

Scientific Research Applications

1. Applications in Polymer Synthesis and Characterization

  • "Thermotropic copolyesters containing spirobicromane moieties: synthesis and primary characterizations" by L. Lin and Jin‐Long Hong, 2000, in Polymer (Lin & Hong, 2000).
  • "Semi-rigid thermotropic polyester containing a rigid, bent spirobicromane moieties: primary characterizations and the thermal behavior" by L. Lin and Jin‐Long Hong, 2000, in Polymer (Lin & Hong, 2000).

2. Drug Research and Pharmacological Applications

Spirobicromane-based compounds have been investigated for their potential as histone deacetylase (HDAC) inhibitors, which are relevant in cancer treatment. Varasi et al. (2011) discovered spirocycle 30d, a spiro[chromane-2,4'-piperidine] hydroxamic acid derivative, which demonstrated good oral bioavailability and tumor growth inhibition in a murine xenograft model. This finding points to the potential of spirobicromane derivatives in developing novel cancer therapies. For further details, refer to:

  • "Discovery, synthesis, and pharmacological evaluation of spiropiperidine hydroxamic acid-based derivatives as structurally novel histone deacetylase (HDAC) inhibitors" by M. Varasi et al., 2011, in Journal of Medicinal Chemistry (Varasi et al., 2011).

3. In the Field of Photochromism and Material Sciences

Spirobicromane's versatility has lent it to applications in diverse fields, particularly due to its photochromic properties. Kortekaas and Browne (2019) in Chemical Society Reviews discuss the evolution and significance of spiropyrans, closely related to spirobicromanes, in the field of chromism and their use in materials applications. The review highlights the contemporary relevance of these compounds, especially in the context of their unique photochromic properties. This research can be explored in:

  • "The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome" by L. Kortekaas and W. Browne, 2019, in Chemical Society Reviews (Kortekaas & Browne, 2019)

Safety And Hazards

Spirobicromane should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. All sources of ignition should be removed .

properties

IUPAC Name

4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-7,7'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-19(2)11-21(24-17-9-13(22)5-7-15(17)19)12-20(3,4)16-8-6-14(23)10-18(16)25-21/h5-10,22-23H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQOXWHQZXVXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(C3=C(O2)C=C(C=C3)O)(C)C)OC4=C1C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343778
Record name 4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-7,7'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spirobicromane

CAS RN

3127-14-8
Record name 4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-7,7'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spirobicromane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
Q Zeng, D Wu, C Wang, H Ma, J Lu, C Liu… - Crystal growth & …, 2005 - ACS Publications
Six new supramolecular structures have been prepared by bis(2-hydroxy-5-chlorophenyl) sulfide (HCS) and/or spirobicromane (SBC) with bipyridine bases 4,4‘-bipyridyl (bipy), 1,2-di(4-…
Number of citations: 18 pubs.acs.org
LL Lin, JL Hong - Polymer, 2000 - Elsevier
Spirobicromane (SPI) are supposed to have a drastic influence on the mesomorphism due to their rigid, bent geometry and bulkiness; therefore, we attempted to build the SPI unit into …
Number of citations: 15 www.sciencedirect.com
LL Lin, JL Hong - Polymer, 2001 - Elsevier
Two thermotropic copolyesters with inherent rigid spirobicromane (SPI) moieties were prepared to evaluate their registry effects of neighboring chains in the mesomorphic state. Due to …
Number of citations: 10 www.sciencedirect.com
LL Lin, JL Hong - Polymer, 2000 - Elsevier
Thermotropic copolyester TBH with inherent spirobicromane (SPI) moieties was prepared by polycondensation reaction between mixed diols of 4,4-bis(6-hydroxyhexanoyloxy)…
Number of citations: 23 www.sciencedirect.com
LL Lin, JL Hong - Polymer, 2000 - Elsevier
A thermotropic copolyester I-19 prepared from a rigid, bent spirobicromane (SPI), 1,7-heptanediol (HD), and an aromatic ester triad, TOBC (terephthaloyl bis(4-oxybenzoyl chloride), …
Number of citations: 6 www.sciencedirect.com
T Masuya, M Iwamoto, X Liu, A Matsushima - Scientific reports, 2019 - nature.com
… Notably, all of these chemicals, except spirobicromane, share a similar structure involving three benzene rings are tandemly connected by sp 3 carbon atoms. These structural moieties …
Number of citations: 14 www.nature.com
Q Zeng, D Wu, H Ma, C Shu, Y Li, C Wang - CrystEngComm, 2006 - pubs.rsc.org
Eight new supramolecular structures have been prepared by 4,4′-(1,3-adamantanediyl)diphenol (ADP), 1,3-adamantanedicarboxylic acid (ADC) and/or 1,3-adamantanediacetic acid (…
Number of citations: 33 pubs.rsc.org
X Li, L Zhen, Y Fan, X Fan, Q Zeng - International Journal of Molecular …, 2007 - mdpi.com
… recently studied the supramolecular chemistry based on 4, 4′-(9-fluorenylidene)diphenol, 4, 4′-cyclohexylidenebisphenol, bis(2-hydroxy-5-chlorophenyl) sulfide, spirobicromane and …
Number of citations: 3 www.mdpi.com
N Kandaswamy, N Raveendiran - International Scholarly …, 2014 - downloads.hindawi.com
Synthesis of random biscoumarin copolyester bearing pendant 3-(trifluoromethyl)styrene was prepared by the reaction of biscoumarin monomer 3 and hydroquinone 5 with azeloyl …
Number of citations: 1 downloads.hindawi.com
J Luo, X Xu, R Mao, Q Miao - Journal of the American Chemical …, 2012 - ACS Publications
Reported here are two types of curved π-molecules that are π-isoelectronic to planar hexabenzocoronene (HBC) but are forced out of planarity either by an embedded seven-…
Number of citations: 227 pubs.acs.org

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